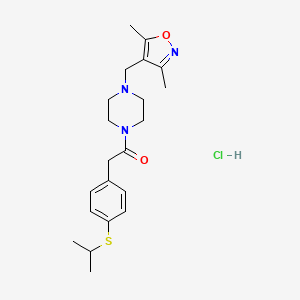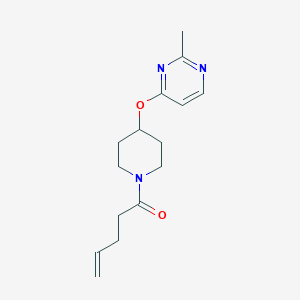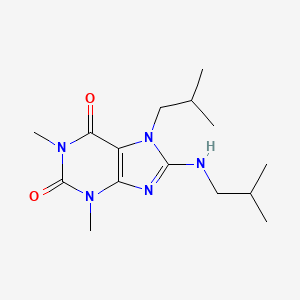
DM4-Sme
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM4-SMe is a cytotoxic component of antibody-drug conjugates and a metabolite of antibody-maytansin conjugates and tubulin inhibitors. It can be stabilized by disulfide bonds or thioether bonds, which bind to the antibody. This compound is known for its potent inhibitory effect on tubulin, making it a valuable tool in cancer research .
Aplicaciones Científicas De Investigación
DM4-SMe has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tubulin inhibition and the effects of chemical modifications on biological activity.
Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and proliferation.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy, exploiting its potent cytotoxic effects.
Industry: Applied in the production of research reagents and therapeutic agents, contributing to advancements in drug development
Mecanismo De Acción
DM4-SMe exerts its effects by inhibiting tubulin, a protein essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, which are necessary for mitosis. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it an effective tool in cancer research .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
DM4-Sme plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a potent tubulin inhibitor . This means that this compound can prevent the polymerization of tubulin into microtubules, a crucial process in cell division.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and ultimately cell death .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with tubulin, a globular protein that is the main constituent of microtubules . By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, thereby disrupting cell division . This can lead to changes in gene expression and induce apoptosis, or programmed cell death .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of tubulin and microtubules . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
It is likely that this compound, as a tubulin inhibitor, is localized to areas of the cell where tubulin is abundant and microtubule formation occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DM4-SMe is synthesized through a series of chemical reactions involving the modification of maytansine derivativesThe reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then stabilized and stored under specific conditions to maintain its activity .
Análisis De Reacciones Químicas
Types of Reactions
DM4-SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the thiomethyl group, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with altered biological activity and stability. These products are often used in further research to explore new therapeutic applications .
Comparación Con Compuestos Similares
DM4-SMe is compared with other similar compounds, such as:
DM1: Another maytansine derivative used in antibody-drug conjugates. This compound has a thiomethyl group, which provides different stability and reactivity compared to DM1.
Maytansine: The parent compound from which this compound is derived.
List of Similar Compounds
- DM1
- Maytansine
- S-methyl-DM1
- S-methyl-DM4
This compound’s unique chemical structure and potent biological activity make it a valuable compound in scientific research and therapeutic development.
Propiedades
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLNAIFGVAUBEJ-SIDGEOBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56ClN3O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)
![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)

